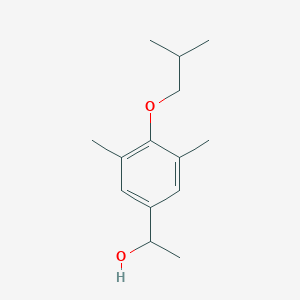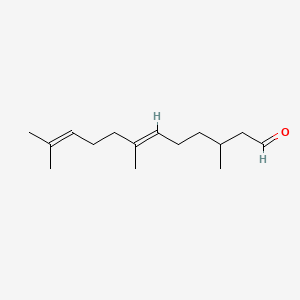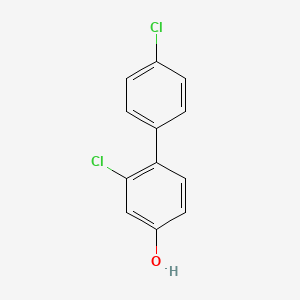
Trimethylselenonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylselenonium iodide is an organoselenium compound with the chemical formula (CH₃)₃SeI It is one of the low-molecular-weight selenium species often detected in human urine and other biological samples
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethylselenonium iodide can be synthesized through the methylation of selenide compounds. One common method involves the reaction of dimethyl selenide with methyl iodide under controlled conditions. The reaction typically proceeds as follows:
(CH₃)₂Se+CH₃I→(CH₃)₃SeI
The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale methylation reactions similar to the laboratory synthesis. Industrial processes would likely employ continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylselenonium iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form selenoxides.
Reduction: It can be reduced back to dimethyl selenide.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH₄) is often used as a reducing agent.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) can be used in substitution reactions.
Major Products Formed
Oxidation: Trimethylselenoxide.
Reduction: Dimethyl selenide.
Substitution: Various substituted selenides depending on the nucleophile used.
Applications De Recherche Scientifique
Trimethylselenonium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry for selenium determination.
Biology: It serves as a biomarker for selenium exposure and metabolism studies.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in cancer treatment due to selenium’s role in cellular processes.
Industry: It is used in the development of selenium-based materials and in environmental monitoring.
Mécanisme D'action
The mechanism by which trimethylselenonium iodide exerts its effects involves its interaction with cellular components. It is metabolized in the body to form various selenium-containing compounds, which can then participate in redox reactions and other biochemical processes. The molecular targets and pathways involved include:
Selenoproteins: this compound can be incorporated into selenoproteins, which play crucial roles in antioxidant defense and redox regulation.
DNA and RNA: Selenium compounds can interact with nucleic acids, potentially affecting gene expression and cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Selenomethionine (SeMet)
- Selenocystine (SeCys)
- Selenoethionine (Seet)
- Selenocystamine (SeCM)
Uniqueness
Trimethylselenonium iodide is unique due to its specific methylation pattern, which affects its chemical reactivity and biological activity. Unlike other selenium compounds, it is more readily excreted in urine, making it a valuable biomarker for selenium exposure.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique properties and reactivity make it an important subject of study in chemistry, biology, medicine, and industry. Understanding its preparation, reactions, and mechanisms of action can lead to new insights and advancements in selenium research.
Propriétés
Numéro CAS |
7362-34-7 |
|---|---|
Formule moléculaire |
C3H9ISe |
Poids moléculaire |
250.98 g/mol |
Nom IUPAC |
trimethylselanium;iodide |
InChI |
InChI=1S/C3H9Se.HI/c1-4(2)3;/h1-3H3;1H/q+1;/p-1 |
Clé InChI |
BPBBRXLBVLKFKH-UHFFFAOYSA-M |
SMILES canonique |
C[Se+](C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




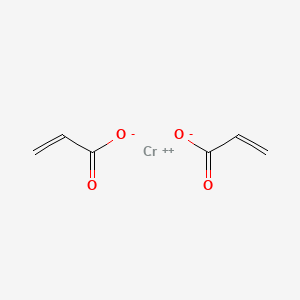


![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12644690.png)
![N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12644695.png)
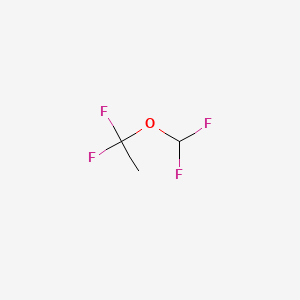
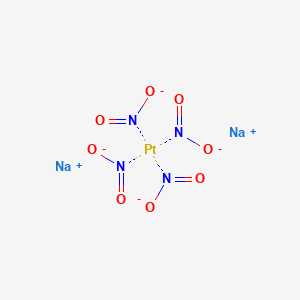
![Benzenesulfonamide, 3-(hexahydro-1H-1,4-diazepin-1-yl)-4-methoxy-N-[3-(methoxymethyl)phenyl]-](/img/structure/B12644703.png)
